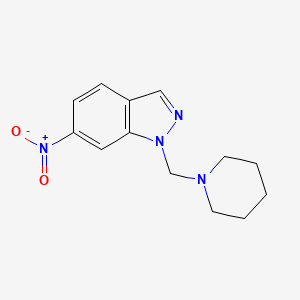

6-Nitro-1-(piperidin-1-ylmethyl)indazole

Description

Overview of the Indazole Heterocyclic Scaffold in Chemical Research

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal and chemical research. chemsrc.comlookchem.com This 10 π-electron aromatic system exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant. scielo.brnih.gov The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. nih.gov Its structural similarity to endogenous purines enables it to act as a bioisostere for molecules like indole (B1671886) and benzimidazole, leading to a wide spectrum of pharmacological activities. researchgate.net Consequently, indazole derivatives have been extensively investigated and are found in numerous therapeutic agents, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial properties. scielo.brnih.govnih.gov

Historical Context and Evolution of Indazole Synthesis Methodologies

The history of indazole chemistry began in the 1880s with its first synthesis by Emil Fischer. Early methods often involved intramolecular cyclization reactions of appropriately substituted benzene derivatives. Over the decades, synthetic methodologies have evolved significantly, expanding the toolkit available to chemists for constructing the indazole core and its derivatives. Classical approaches have been refined, and novel strategies have emerged, including transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions. nih.gov These modern techniques offer improved efficiency, greater functional group tolerance, and access to a more diverse range of substituted indazoles, which is crucial for developing extensive compound libraries for drug discovery programs. nih.gov

Role of Nitro and Amine Substituents in Modulating Indazole Reactivity and Interactions

The introduction of functional groups such as nitro (NO₂) and amine (NH₂) moieties onto the indazole scaffold profoundly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The nitro group is a strong electron-withdrawing group, which can decrease the electron density of the aromatic system, affecting its reactivity in electrophilic substitution reactions and modulating the pKa of the N-H proton. nih.gov This electronic modulation can be critical for tuning the binding affinity of the molecule to biological targets.

Conversely, the amine group is an electron-donating group that increases the electron density of the ring system. Furthermore, the nitro group can serve as a synthetic handle, as it can be readily reduced to an amino group. google.com This transformation is a key step in the synthesis of many biologically active indazoles, as the resulting amine provides a site for further functionalization and can act as a hydrogen bond donor, which is often crucial for target engagement. google.com

Rationale for Investigating 6-Nitro-1-(piperidin-1-ylmethyl)indazole within Contemporary Chemical Biology

The specific compound, this compound, combines three key structural motifs: the 6-nitroindazole (B21905) core, a piperidine (B6355638) ring, and a methylene (B1212753) linker. The rationale for its investigation in chemical biology stems from the established pharmacological potential of each component. The nitro-substituted indazole core is a common feature in compounds with diverse biological activities. scielo.brnih.gov The piperidine moiety is a prevalent fragment in many approved drugs, often contributing to improved pharmacokinetic properties and providing a basic nitrogen atom for salt formation or key binding interactions.

The linkage of these fragments via a methylene bridge, likely through a Mannich reaction, creates a novel chemical entity. oarjbp.comcore.ac.uk Research interest in this molecule is driven by its potential to act as a ligand for cannabinoid receptors, a target class involved in pain, inflammation, and various neurological processes. lookchem.com Additionally, there is interest in its potential analgesic and anti-inflammatory properties, making it a candidate for further exploration in the development of new therapeutic agents. lookchem.com

Research Objectives and Scope of Academic Inquiry for this compound

The primary research objective for this compound is to characterize its pharmacological profile and evaluate its potential as a therapeutic agent. The academic inquiry focuses on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and its analogues. The most probable synthetic pathway is the Mannich reaction, which involves the aminoalkylation of the acidic N-H proton of 6-nitro-1H-indazole using formaldehyde (B43269) and piperidine. oarjbp.comcore.ac.uk

Pharmacological Evaluation: Investigating its biological activity, particularly its affinity and efficacy at cannabinoid receptors. lookchem.com This would involve in vitro binding assays and functional assays to determine if it acts as an agonist, antagonist, or allosteric modulator.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to understand how modifications to the indazole core, the nitro group position, or the piperidine ring affect biological activity.

Preclinical Development: If promising activity is identified, further studies would explore its anti-inflammatory and analgesic effects in established in vivo models. lookchem.com

The scope of this research is to establish a foundational understanding of the compound's chemical and biological properties to determine its viability as a lead compound for drug discovery.

Chemical and Physical Data

Below are tables detailing the properties of this compound and its precursor, 6-Nitro-1H-indazole.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 24240-49-1 | chemsrc.comlookchem.com |

| Molecular Formula | C₁₃H₁₆N₄O₂ | chemsrc.comlookchem.com |

| Molecular Weight | 260.29 g/mol | chemsrc.comlookchem.com |

| Boiling Point | 416.8 °C at 760 mmHg | chemsrc.comlookchem.com |

| Density | 1.38 g/cm³ | chemsrc.comlookchem.com |

| Flash Point | 205.9 °C | chemsrc.comlookchem.com |

Table 2: Properties of 6-Nitro-1H-indazole

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7597-18-4 | nih.gov |

| Molecular Formula | C₇H₅N₃O₂ | nih.gov |

| Molecular Weight | 163.13 g/mol | nih.gov |

| Melting Point | 180-182 °C | |

| Appearance | Yellow solid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24240-49-1 |

|---|---|

Molecular Formula |

C13H16N4O2 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

6-nitro-1-(piperidin-1-ylmethyl)indazole |

InChI |

InChI=1S/C13H16N4O2/c18-17(19)12-5-4-11-9-14-16(13(11)8-12)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2 |

InChI Key |

KVWSKXZXWGYELY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 6 Nitro 1 Piperidin 1 Ylmethyl Indazole

Strategic Approaches to the Synthesis of the Indazole Core

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is the foundational structure. Its synthesis can be achieved through various classical and modern organic reactions.

The construction of the indazole nucleus has been a subject of extensive research, leading to a variety of synthetic protocols.

Classical Methods: One of the earliest and most fundamental methods is the Jacobson-Hugershoff synthesis , which involves the cyclization of N-nitroso-o-toluidine derivatives. orgsyn.org This reaction proceeds through an intramolecular azo coupling mechanism. orgsyn.org While historically significant, the use of N-nitroso compounds requires careful handling. Another classical approach involves the diazotization of appropriately substituted anilines followed by intramolecular cyclization. For instance, the synthesis of 5-nitroindazole (B105863) is achieved by diazotizing 2-amino-5-nitrotoluene in glacial acetic acid. orgsyn.org

Modern Methods: Contemporary organic synthesis has introduced more versatile and efficient methods for indazole formation.

The Davis-Beirut Reaction: This robust method constructs the 2H-indazole core under redox-neutral conditions from starting materials like N-substituted 2-nitrobenzylamines or 2-nitrobenzaldehydes. wikipedia.orgacs.orgresearchgate.netnih.gov It involves the in-situ generation of a reactive nitroso imine intermediate that undergoes an N-N bond-forming heterocyclization. nih.gov While it primarily yields 2H-indazoles, these can sometimes be converted to 1H-isomers. wikipedia.org

Transition Metal-Catalyzed Cyclizations: Palladium and copper catalysts are frequently employed to facilitate the construction of the indazole ring. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Similarly, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can yield 3-aminoindazoles through a cascade process. organic-chemistry.org

Cycloaddition Reactions: The [3+2] dipolar cycloaddition of arynes with diazo compounds or sydnones has emerged as a rapid and efficient method for synthesizing the indazole skeleton. organic-chemistry.orgnih.gov This approach offers mild reaction conditions and often results in high yields. nih.gov

Reductive Cyclization: A common modern strategy involves the reductive cyclization of ortho-nitrobenzyl derivatives. For example, o-imino-nitrobenzene substrates, formed from the condensation of o-nitrobenzaldehydes and amines, can be cyclized to 2H-indazoles using reducing agents like tri-n-butylphosphine. organic-chemistry.org

Table 1: Comparison of Selected Indazole Synthesis Methods

| Method | Typical Starting Materials | Key Features | Primary Product Type |

|---|---|---|---|

| Jacobson-Hugershoff Synthesis | N-nitroso-o-toluidines | Classical intramolecular azo coupling. orgsyn.org | 1H-Indazole |

| Davis-Beirut Reaction | 2-Nitrobenzylamines | Redox-neutral N-N bond formation via nitroso intermediate. wikipedia.orgnih.gov | 2H-Indazole |

| Palladium-Catalyzed Amination | Aminohydrazones | Intramolecular C-H amination. nih.gov | 1H-Indazole |

| Aryne Cycloaddition | Arynes, Diazo compounds/Sydnones | [3+2] dipolar cycloaddition; mild conditions. organic-chemistry.orgnih.gov | 1H- or 2H-Indazole |

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being thermodynamically more stable. nih.govbeilstein-journals.org Direct alkylation of the indazole anion typically yields a mixture of N1 and N2 substituted products, making regioselectivity a significant synthetic challenge. nih.govbeilstein-journals.org

The outcome of the alkylation is highly dependent on several factors:

Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity, particularly with indazoles bearing electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org

Substituent Effects: The electronic and steric nature of substituents on the indazole ring profoundly influences the N1/N2 ratio. beilstein-journals.org For example, electron-withdrawing groups at the C3 position often favor N1 alkylation, whereas substituents like -NO2 or -CO2Me at the C7 position can confer excellent N2 regioselectivity (≥96%). beilstein-journals.orgbeilstein-journals.org

Chelation and Cation Effects: Density functional theory (DFT) calculations suggest that in the presence of certain cations like Cs+, a chelation mechanism involving the N2 atom and a substituent at the C3 or C7 position can drive N1-selectivity. nih.govresearchgate.net

Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products. beilstein-journals.org Reaction conditions can be designed to allow for equilibration, thereby favoring the formation of the N1-isomer. beilstein-journals.orgnih.gov A recently developed scalable methodology for N1-alkylation relies on thermodynamic control to achieve high selectivity with no detectable N2-alkylated products. nih.govnih.gov Conversely, kinetic control can sometimes be exploited to favor the N2-isomer. nih.gov

Table 2: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Condition/Factor | Favored Isomer | Rationale/Example |

|---|---|---|

| NaH in THF | N1 | Highly effective for N1-selective alkylation, especially with electron-deficient indazoles. beilstein-journals.orgbeilstein-journals.org |

| C7-NO2 Substituent | N2 | Strong electronic directing effect leads to ≥96% N2 regioselectivity. beilstein-journals.orgbeilstein-journals.org |

| Thermodynamic Control | N1 | The 1H-indazole tautomer and its N1-alkylated derivatives are generally more stable. beilstein-journals.org |

| TfOH with Diazo Compounds | N2 | A metal-free catalytic system affording high N2 selectivity (N2/N1 up to 100/0). rsc.org |

Installation of the Nitro Group at Position 6 of the Indazole Nucleus

The introduction of a nitro group at the C6 position is a critical step. This can be accomplished either by direct nitration of a pre-formed indazole or, more commonly, by starting with a precursor that already contains the nitro group in the desired location.

The most reliable and high-yielding strategy for synthesizing 6-nitroindazole (B21905) is to begin with a benzene-ring precursor where the nitro group is already correctly positioned relative to the groups that will form the pyrazole ring.

A widely documented approach involves the cyclization of 2-methyl-5-nitroaniline (B49896) or its derivatives. For example, a patented process describes the reaction of 2-methyl-5-nitroacetanilide with sodium nitrite (B80452) in the presence of an alkanoic acid and a dehydrating agent, which affords a 96.1% yield of a product containing 97.8% 6-nitroindazole. google.com Similarly, the diazotization of 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid followed by cyclization produces 3-methyl-6-nitroindazole in high yield. chemicalbook.com

Direct nitration of the parent indazole molecule is less regioselective. Electrophilic attack on the indazole ring typically favors the C5 and C7 positions, with the 5-nitro isomer often being the major product. Achieving substitution at the C6 position via direct nitration is challenging and generally avoided in targeted syntheses. Optimization strategies for direct nitration, such as those used for related heterocycles, involve precise temperature control (e.g., 0–5°C) to prevent over-nitration and control the isomeric ratio.

The mechanism of direct nitration on the indazole ring follows the principles of electrophilic aromatic substitution. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and a stronger acid, such as sulfuric acid. masterorganicchemistry.com

Kinetic studies have shown that the nitration of indazole in acidities below 90% H₂SO₄ proceeds through the conjugate acid of indazole. rsc.org The protonated pyrazole ring acts as a strong deactivating, meta-directing group. This deactivation of the entire heterocyclic system makes nitration more difficult than for benzene and directs the incoming electrophile primarily to the C5 and C7 positions of the fused benzene ring, which are meta to the point of fusion and least deactivated. This mechanistic insight explains the observed regioselectivity and the difficulty in obtaining the 6-nitro isomer through this route, reinforcing the synthetic utility of starting with pre-nitrated anilines.

Synthesis of the Piperidin-1-ylmethyl Side Chain at Indazole N1

The final step in the synthesis is the installation of the piperidin-1-ylmethyl group at the N1 position of the 6-nitroindazole core. This transformation is a specific case of N-alkylation and can be achieved through several established methods, with careful consideration of the regioselectivity discussed in section 2.1.2.

The most probable synthetic routes include:

Mannich-type Reaction: A one-pot reaction involving 6-nitroindazole, piperidine (B6355638), and formaldehyde (B43269) (or its equivalent, paraformaldehyde) is a direct approach. In this aminomethylation reaction, an electrophilic Eschenmoser-type salt is formed in situ, which then alkylates the indazole nitrogen. To ensure N1 selectivity, the reaction conditions would need to be optimized, likely employing a base/solvent system known to favor the thermodynamic product.

Alkylation with a Pre-formed Electrophile: A more controlled, two-step approach involves first deprotonating 6-nitroindazole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF or DMF. This generates the 6-nitroindazolide anion. Subsequent reaction with a suitable electrophile, such as 1-(chloromethyl)piperidine or piperidin-1-ylmethanol, would yield the desired product. The use of NaH in THF is known to strongly favor N1-alkylation, making this a highly regioselective method. beilstein-journals.orgbeilstein-journals.org 1-(chloromethyl)piperidine can be prepared from piperidine, formaldehyde, and hydrochloric acid.

Table 3: Proposed Synthetic Routes for N1-Alkylation of 6-Nitroindazole

| Route | Reactants | Key Conditions | Advantages |

|---|---|---|---|

| Mannich Reaction | 6-Nitroindazole, Piperidine, Formaldehyde | Acidic or basic catalysis, one-pot. | Atom economical, operationally simple. |

| Two-Step Alkylation | 1. 6-Nitroindazole, NaH 2. 1-(Chloromethyl)piperidine | Anhydrous THF or DMF solvent. | High N1-regioselectivity, controlled addition. beilstein-journals.orgbeilstein-journals.org |

Design and Synthesis of Piperidin-1-ylmethyl Precursors

The synthesis of 6-Nitro-1-(piperidin-1-ylmethyl)indazole relies on the availability of reactive precursors that can introduce the "piperidin-1-ylmethyl" moiety onto the indazole nitrogen. The design of these precursors focuses on creating a reactive electrophilic species that can readily undergo nucleophilic substitution with the indazole anion. Two primary precursors are commonly synthesized for this purpose: N-(hydroxymethyl)piperidine and N-(chloromethyl)piperidine.

N-(hydroxymethyl)piperidine is typically prepared through the condensation reaction of piperidine with an aqueous solution of formaldehyde. This reaction is an example of an amino-alkylation where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is often carried out in an aqueous medium or a suitable organic solvent at controlled temperatures to yield the N-hydroxymethyl adduct. This precursor is particularly useful for in-situ generation of the corresponding iminium ion required for Mannich-type reactions.

N-(chloromethyl)piperidine represents a more direct and reactive alkylating agent. Its synthesis involves the conversion of the hydroxyl group of N-(hydroxymethyl)piperidine into a more labile leaving group, such as a chloride. This is commonly achieved by treating N-(hydroxymethyl)piperidine with a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid. The resulting N-(chloromethyl)piperidine is a potent electrophile due to the electron-withdrawing nature of the chlorine atom, making it highly susceptible to nucleophilic attack by the indazole nitrogen. chemicalbook.com

The choice of precursor often depends on the desired reaction pathway. N-(hydroxymethyl)piperidine is favored for one-pot Mannich reactions, while the more stable but highly reactive N-(chloromethyl)piperidine is used for direct alkylation under basic conditions.

Coupling Reactions for N1-Substituted Indazoles: Direct Alkylation and Mannich-type Reactions

The introduction of the piperidin-1-ylmethyl group at the N1 position of 6-nitroindazole is primarily achieved through two effective synthetic strategies: direct alkylation and Mannich-type reactions.

Direct Alkylation: This method involves the reaction of a deprotonated 6-nitroindazole with an electrophilic piperidin-1-ylmethyl precursor, such as N-(chloromethyl)piperidine. The reaction is typically initiated by treating 6-nitroindazole with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base abstracts the acidic proton from the indazole N-H, generating the indazolide anion. This anion, being an ambident nucleophile, can then react with N-(chloromethyl)piperidine. The subsequent nucleophilic substitution reaction displaces the chloride ion, forming the C-N bond and yielding the desired N1-substituted product. A significant challenge in this approach is controlling the regioselectivity, as alkylation can also occur at the N2 position.

Mannich-type Reactions: The Mannich reaction offers a more convergent and often higher-yielding route to this compound. This is a three-component condensation reaction involving 6-nitroindazole, formaldehyde, and piperidine. oarjbp.comjofamericanscience.orgchitkara.edu.in The reaction proceeds through the initial formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of piperidine and formaldehyde. The 6-nitroindazole, acting as the acidic component, then attacks this electrophilic iminium ion. This method is highly efficient as it assembles the target molecule in a single step from readily available starting materials. Analogous Mannich reactions on related heterocyclic systems, such as benzimidazoles, have been shown to produce the corresponding N1-aminomethylated products in high yields. neu.edu.tr This approach often favors N1 substitution, providing a regioselective advantage over direct alkylation methods.

Control of Regioselectivity in N-Alkylation of Substituted Indazoles

A critical challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N1 or N2 position, leading to a mixture of regioisomers. nih.govrsc.orgresearchgate.net The ratio of these isomers is highly dependent on several factors, including the steric and electronic properties of the indazole substituents, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.

Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles are often formed under kinetic control. The presence of an electron-withdrawing group, such as the nitro group at the C6 position in 6-nitroindazole, influences the electron density at both nitrogen atoms and can significantly impact the N1/N2 ratio.

Systematic studies have elucidated the effects of various reaction parameters on regioselectivity. The choice of base and solvent system is particularly crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to strongly favor the formation of the N1-alkylated product for a wide range of substituted indazoles. nih.gov This preference is often attributed to the coordination of the sodium cation with the N2 nitrogen, directing the alkylating agent to the N1 position. In contrast, conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers, with the ratio being sensitive to the specific substrate and electrophile.

The following interactive table summarizes experimental findings on the regioselectivity of N-alkylation for various substituted indazoles under different reaction conditions.

| Indazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio |

| Unsubstituted | Pentyl Bromide | NaH | THF | 0 → 50 | >99:1 |

| Unsubstituted | Pentyl Bromide | Cs₂CO₃ | 1,4-Dioxane | Room Temp | No Reaction |

| Unsubstituted | n-Pentanol | DBAD, PPh₃ | THF | 0 → Room Temp | 1:2.9 |

| 3-COMe | Pentyl Bromide | NaH | THF | 0 → 50 | >99:1 |

| 7-NO₂ | Pentyl Bromide | NaH | THF | 0 → 50 | 4:96 |

| 5-Bromo-3-CO₂Me | Methyl Iodide | K₂CO₃ | DMF | Room Temp | 1.1:1 |

Data compiled from studies on substituted indazoles. DBAD = Dibutyl azodicarboxylate, PPh₃ = Triphenylphosphine.

These findings underscore the importance of carefully selecting reaction conditions to achieve high regioselectivity. For the synthesis of this compound, conditions favoring thermodynamic control, such as the use of NaH in THF, are generally preferred to maximize the yield of the desired N1 isomer.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound in high purity. The primary challenges in purification are the removal of unreacted starting materials (6-nitroindazole), excess reagents, and, most importantly, the separation of the desired N1-alkylated product from the undesired N2-alkylated regioisomer.

Chromatographic Techniques: The most effective method for separating the N1 and N2 regioisomers is column chromatography. Silica gel is the standard stationary phase used for this purpose. A gradient elution system, typically employing a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used. The polarity of the eluent is gradually increased to resolve the components of the mixture. The N1 and N2 isomers often exhibit different polarities due to the different steric environments of the nitrogen atoms, allowing for their separation on the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: Following chromatographic purification, recrystallization is often employed to obtain the final product as a crystalline solid with high purity. The choice of solvent is crucial and is determined empirically to find a system in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for indazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane. This process effectively removes residual soluble impurities.

Characterization: The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the site of alkylation. Specific chemical shifts and coupling patterns, particularly for the protons on the indazole ring and the methylene (B1212753) bridge, can distinguish between the N1 and N2 isomers.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Novel Synthetic Routes and Catalytic Approaches for Analog Development

The development of analogs of this compound is essential for exploring structure-activity relationships and optimizing its properties. Modern synthetic chemistry offers a range of novel and catalytic methods to functionalize the indazole scaffold at various positions, enabling the creation of diverse chemical libraries.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for modifying the indazole core.

Suzuki-Miyaura Coupling: If a halogen (e.g., bromine or iodine) is present on the benzene ring of the indazole, this reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups by coupling with the corresponding boronic acid or ester.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine substituents onto a halogenated indazole core.

Heck Reaction: This method can be used to install alkenyl groups on the indazole scaffold.

C-H Activation/Functionalization: More recent advances focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (e.g., halo-indazoles). Rhodium, palladium, and copper catalysts have been developed for the regioselective arylation, alkylation, or acylation of indazoles, often directing the new substituent to specific positions on the benzene ring.

Modification of Existing Functional Groups: The nitro group at the C6 position serves as a versatile synthetic handle for analog development.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). google.com This resulting aniline (B41778) derivative can then be further modified through a wide range of reactions, including acylation, sulfonylation, diazotization followed by Sandmeyer reactions, or further cross-coupling reactions.

These advanced catalytic methods provide efficient and flexible pathways to synthesize a wide array of analogs, allowing for systematic modifications to the indazole core, the N1-substituent, and the groups on the benzo-fused ring.

Structure Activity Relationship Sar and Ligand Design Principles for 6 Nitro 1 Piperidin 1 Ylmethyl Indazole and Its Analogs

Conformational Analysis and Tautomeric Considerations of the Indazole Scaffold

The indazole core, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a critical determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The indazole ring system is generally planar, providing a rigid scaffold for the appended functional groups.

A key consideration for the indazole scaffold is the potential for annular tautomerism, with the N-proton existing on either nitrogen of the pyrazole ring, leading to 1H- and 2H-indazole tautomers. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net In the case of 6-Nitro-1-(piperidin-1-ylmethyl)indazole, the substitution at the N1 position with the piperidin-1-ylmethyl group resolves this tautomeric ambiguity, locking the scaffold in the 1H-indazole form.

Influence of the Nitro Group at Position 6 on Molecular Interactions

The nitro group at the 6-position of the indazole ring significantly influences the electronic properties and interaction potential of the molecule. As a strong electron-withdrawing group, the nitro group can modulate the electron density of the entire indazole ring system. svedbergopen.com This can be critical for establishing specific interactions with biological macromolecules.

The oxygen atoms of the nitro group are potential hydrogen bond acceptors, which can facilitate anchoring of the ligand to a receptor through interactions with hydrogen bond donors like amino acid residues (e.g., arginine, lysine, or asparagine) or water molecules within the binding site. mdpi.com Furthermore, the nitro group can participate in so-called "π-hole interactions," where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with lone-pair electrons from oxygen or sulfur atoms in protein structures. nih.gov Such non-canonical interactions can contribute significantly to binding affinity, with interaction energies estimated to be around -5 kcal/mol. nih.gov The positioning of the nitro group at C6 places it on the periphery of the indazole scaffold, making it accessible for such molecular interactions.

Contribution of the Piperidin-1-ylmethyl Moiety to Recognition and Binding

The piperidin-1-ylmethyl moiety at the N1 position plays a multifaceted role in molecular recognition and binding. The piperidine (B6355638) ring is a common feature in many pharmaceuticals and is known to contribute to both the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The nitrogen atom of the piperidine ring is basic and, at physiological pH, is likely to be protonated. This positive charge can engage in strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site. nih.gov The piperidine ring also introduces a lipophilic and sterically bulky element to the molecule. ijnrd.org This can lead to favorable hydrophobic interactions with nonpolar pockets within the receptor. The chair conformation of the piperidine ring presents distinct axial and equatorial positions for potential further substitutions, allowing for fine-tuning of the molecule's interaction profile. researchgate.net

The methylene (B1212753) linker connecting the piperidine ring to the indazole nitrogen provides rotational freedom, allowing the piperidine moiety to adopt an optimal orientation for binding. The length and flexibility of this linker are critical; a linker that is too short or too rigid may prevent the piperidine from reaching its interaction partners, while a linker that is too long or too flexible could lead to an entropic penalty upon binding. mdpi.complu.mx

Systematic Structural Modifications and Their Theoretical Impact on Molecular Recognition

To explore and optimize the molecular recognition properties of this compound, systematic structural modifications can be considered. The following subsections outline potential changes to the core structure and their theoretical implications.

Modifications to the indazole core can significantly alter the shape, size, and electronic properties of the molecule.

Ring Fusion: Fusing an additional ring to the indazole scaffold, for example, creating a benzo[g]indazole system, would increase the surface area and conformational rigidity of the molecule. nih.gov This could lead to enhanced van der Waals interactions and potentially improved binding affinity, provided the larger scaffold can be accommodated by the binding site.

Heteroatom Substitution: Replacing one of the carbon atoms in the benzene portion of the indazole ring with a heteroatom, such as nitrogen to form an azaindazole, would alter the electronic distribution and hydrogen bonding potential of the core. tci-thaijo.org This could introduce new interaction points with the target receptor.

Table 1: Theoretical Impact of Indazole Core Modifications

| Modification | Structural Change | Theoretical Impact on Molecular Recognition |

|---|---|---|

| Ring Fusion (e.g., Benzo[g]indazole) | Increased size and planarity of the aromatic system. | Enhanced van der Waals and π-π stacking interactions; increased rigidity. |

| Heteroatom Substitution (e.g., Azaindazole) | Alteration of the electronic landscape and hydrogen bonding pattern. | Introduction of new hydrogen bond donor/acceptor sites; modified dipole moment. |

The nitro group is a key functional group, and its modulation can have a profound impact on the molecule's activity.

Positional Isomers: Moving the nitro group from position 6 to other positions on the indazole ring (e.g., 4, 5, or 7) would change the directionality of its electronic effects and its accessibility for interactions. mdpi.com The optimal position would depend on the specific topology of the target binding site.

Bioisosteric Replacements: The nitro group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. This is often done to improve the metabolic stability or reduce potential toxicity associated with nitroaromatics. nih.govcambridgemedchemconsulting.com Common bioisosteres for a nitro group include the cyano (-CN), sulfonyl (-SO₂R), and trifluoromethyl (-CF₃) groups. Each of these would offer a different profile of size, electronics, and hydrogen bonding capacity. nih.gov

Table 2: Theoretical Impact of Nitro Group Modifications

| Modification | Structural Change | Theoretical Impact on Molecular Recognition |

|---|---|---|

| Positional Isomerism | Relocation of the nitro group on the indazole ring. | Altered directionality of electronic effects and hydrogen bonding. |

| Cyano (-CN) Replacement | Linear, electron-withdrawing group. | Can act as a hydrogen bond acceptor; smaller in size than a nitro group. |

| Sulfonyl (-SO₂R) Replacement | Tetrahedral, strongly electron-withdrawing group. | Can act as a strong hydrogen bond acceptor; introduces more bulk. |

| Trifluoromethyl (-CF₃) Replacement | Electron-withdrawing, lipophilic group. | Can participate in hydrophobic and dipole-dipole interactions; potential for weak hydrogen bonding. |

The piperidin-1-ylmethyl side chain offers several avenues for modification to fine-tune the molecule's interaction with a target.

Ring Size: Altering the size of the saturated heterocyclic ring could impact both the conformation and the basicity of the nitrogen atom. Replacing the six-membered piperidine ring with a five-membered pyrrolidine (B122466) ring or a seven-membered azepane ring would change the spatial projection of the substituents and the pKa of the nitrogen. researchgate.net

Heteroatoms in the Ring: Introducing another heteroatom into the piperidine ring, such as an oxygen to form a morpholine (B109124) ring or another nitrogen to form a piperazine (B1678402) ring, would significantly alter the polarity, hydrogen bonding capacity, and conformational preferences of the ring. nih.gov A morpholine ring, for example, would introduce a hydrogen bond acceptor, while a piperazine ring would offer an additional site for substitution or protonation.

Linker Length: Varying the length of the methylene linker between the indazole and piperidine moieties (e.g., from one to two or three methylene units) would alter the distance and flexibility with which the piperidine ring can interact with the target. mdpi.com An optimal linker length is crucial for achieving the ideal balance between reaching the target interaction points and minimizing entropic loss upon binding. nih.gov

Table 3: Theoretical Impact of Piperidin-1-ylmethyl Chain Modifications

| Modification | Structural Change | Theoretical Impact on Molecular Recognition |

|---|---|---|

| Ring Size Variation (e.g., Pyrrolidine, Azepane) | Change in the size and conformation of the heterocyclic ring. | Altered pKa of the nitrogen; different spatial positioning of the ring. |

| Heteroatom Introduction (e.g., Morpholine, Piperazine) | Incorporation of additional heteroatoms in the ring. | Modified polarity and hydrogen bonding capabilities; potential for new interaction points. |

| Linker Length Variation | Change in the number of methylene units in the linker. | Altered distance and flexibility for positioning the heterocyclic ring. |

Rational Design Principles for Developing Targeted Indazole Derivatives based on this compound

The development of targeted indazole derivatives, utilizing this compound as a foundational scaffold, is guided by established principles of rational drug design. This process involves a systematic, structure-based approach to optimize the therapeutic properties of the lead compound by modifying its chemical structure to enhance its interaction with a specific biological target, while minimizing off-target effects. The core components of this compound—the indazole nucleus, the 6-nitro group, and the N1-piperidin-1-ylmethyl substituent—each offer distinct opportunities for chemical modification to refine the compound's pharmacological profile.

A key strategy in the rational design of indazole-based compounds is the application of structure-activity relationship (SAR) data, which informs the targeted modification of the lead compound. nih.gov The indazole ring itself is a versatile scaffold that is present in numerous FDA-approved anticancer drugs with kinase inhibitory activity. researchgate.net The design process for novel derivatives often begins with computational modeling and molecular docking studies to predict how structural changes will affect the binding affinity and selectivity of the compound for its intended target. nih.gov

One of the primary considerations in the design of new analogs is the modification of the substituents on the indazole ring. The nature and position of these substituents can significantly influence the compound's biological activity. For instance, in the context of developing anticancer agents, the indazole ring can tolerate a variety of substituents, and the strategic placement of these groups can play a crucial role in the compound's antiproliferative activity. nih.gov

The 6-nitro group is a critical feature of the lead compound that can be targeted for modification. While the nitro group can be important for the biological activity of some compounds, it is sometimes considered a potential liability in drug design due to metabolic concerns. cambridgemedchemconsulting.com Therefore, a common strategy in rational drug design is the use of bioisosteric replacement, where the nitro group is substituted with other functional groups that have similar physicochemical properties but may offer an improved safety profile or enhanced target engagement. Examples of bioisosteric replacements for a nitro group include a trifluoromethyl group (-CF3) or a cyano group (-CN). nih.govnih.govresearchgate.net The choice of bioisostere is guided by the desired electronic and steric properties that are believed to be important for the compound's activity.

The N1-piperidin-1-ylmethyl substituent also presents a valuable opportunity for structural modification. The piperidine ring is a common moiety in many therapeutic agents and is known to play a significant role in ligand-receptor interactions. nih.govnbinno.com Its flexibility allows it to adopt different conformations, which can be advantageous for optimizing interactions within a binding pocket. mdpi.com Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can be explored to improve potency, selectivity, and pharmacokinetic properties. The length and nature of the linker connecting the indazole core to the piperidine ring can also be systematically varied to optimize the compound's interaction with its target.

Furthermore, fragment-based and knowledge-based drug design approaches can be employed to guide the development of new indazole derivatives. nih.gov These methods involve identifying key interactions between the lead compound and its target and then designing new molecules that incorporate these favorable interactions. For example, if a hydrogen bond between the indazole nitrogen and a specific amino acid residue in the target protein is found to be crucial for activity, new analogs can be designed to maintain or enhance this interaction.

The following table summarizes some of the key rational design principles that can be applied to the development of targeted indazole derivatives based on this compound:

| Design Principle | Rationale | Example Modifications |

| Indazole Ring Modification | To explore new binding interactions and improve physicochemical properties. | Introduction of various substituents (e.g., halogens, alkyl groups, etc.) at different positions of the indazole ring. |

| Bioisosteric Replacement of the 6-Nitro Group | To improve metabolic stability and reduce potential toxicity while maintaining or enhancing biological activity. | Replacement of the -NO2 group with -CF3, -CN, or other electron-withdrawing groups. |

| Modification of the N1-Substituent | To optimize interactions with the target and improve pharmacokinetic properties. | Variation of the linker length, introduction of substituents on the piperidine ring, or replacement of the piperidine with other heterocycles. |

| Structure-Based Design | To leverage knowledge of the target's three-dimensional structure to design more potent and selective inhibitors. | Use of molecular docking and computational modeling to guide the design of new analogs with improved binding affinity. |

| Fragment-Based Drug Design | To identify and incorporate key binding fragments to enhance affinity and selectivity. | Identification of key pharmacophoric features and their incorporation into new molecular scaffolds. |

Computational and Theoretical Chemistry Investigations of 6 Nitro 1 Piperidin 1 Ylmethyl Indazole

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of molecules, offering insights that complement experimental findings. For 6-Nitro-1-(piperidin-1-ylmethyl)indazole, methods such as Density Functional Theory (DFT) are particularly effective. DFT, specifically using a hybrid functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), provides a robust balance of computational cost and accuracy for organic molecules. orientjchem.orgscirp.org These calculations allow for a detailed exploration of the molecule's geometric and electronic characteristics.

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, the geometry is optimized until a stationary point on the potential energy surface is located. This process reveals key structural parameters.

Based on studies of similar indazole derivatives, the bicyclic indazole ring system is expected to be nearly planar. The attached nitro group at the 6-position, however, may be slightly twisted out of the indazole plane. The piperidine (B6355638) ring is anticipated to adopt a stable chair conformation, which is the most common arrangement for such six-membered saturated heterocycles. researchgate.net The methylene (B1212753) linker (—CH2—) between the indazole and piperidine rings provides conformational flexibility.

A subsequent vibrational frequency analysis is performed on the optimized structure. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on DFT B3LYP/6-311++G(d,p) calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-NO₂ | ~1.45 Å |

| Bond Length | N-N (indazole) | ~1.35 Å |

| Bond Length | C-N (indazole-CH₂) | ~1.47 Å |

| Bond Length | N-CH₂ (piperidine) | ~1.46 Å |

| Bond Angle | C-C-NO₂ | ~119° |

| Dihedral Angle | Indazole Plane - NO₂ Plane | ~5-10° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. dergipark.org.tr The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indazole ring system. In contrast, the LUMO is likely localized on the nitroindazole moiety, a consequence of the strong electron-withdrawing nature of the nitro group. This distribution suggests that the molecule would act as an electron donor from the indazole portion and accept electrons at the nitro-substituted ring, making it susceptible to nucleophilic attack.

The calculated quantum chemical parameters provide a quantitative measure of these properties.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity (χ) | Tendency to attract electrons | 4.25 to 4.75 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is an invaluable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. researchgate.netwalisongo.ac.id The map is colored to denote different potential values: red indicates regions of high electron density (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral potential. wolfram.com

Molecular Docking Simulations for Putative Biological Targets

Indazole derivatives are recognized for their wide range of biological activities, frequently acting as inhibitors of protein kinases. biotech-asia.orgresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. derpharmachemica.comresearchgate.net

Given the prevalence of indazoles as kinase inhibitors, a plausible biological target for this compound is a member of the tyrosine kinase family, such as the FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in FLT3 are associated with acute myeloid leukemia, making it a significant therapeutic target.

The binding of an inhibitor to a kinase typically occurs within the ATP-binding pocket of the enzyme's catalytic domain. This pocket is a well-defined cleft composed of several key amino acid residues that can form various non-covalent interactions with a ligand. For FLT3 kinase, this site includes a hinge region, a hydrophobic back pocket, and a solvent-exposed region. Docking simulations would place the this compound molecule within this active site to determine its most stable binding conformation.

The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. For this compound docked into the FLT3 active site, several key interactions are predicted:

Hydrogen Bonding: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and could interact with donor residues in the active site, such as the backbone amides in the hinge region.

Hydrophobic Interactions: The aliphatic piperidine ring and the benzyl (B1604629) part of the indazole core can engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine within the binding pocket. nih.gov The piperidine moiety is a common structural feature in various receptor ligands, often contributing to binding through such interactions. nih.gov

π-Stacking: The aromatic indazole ring is capable of forming π-π stacking or T-shaped interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan, further anchoring the ligand in the active site.

These interactions collectively contribute to the binding affinity of the compound. A summary of plausible interactions is presented in the table below.

| Interaction Type | Ligand Moiety | Potential Protein Residues |

| Hydrogen Bonding | Nitro Group (Oxygens) | Hinge Region Amides (e.g., Cys, Glu) |

| Hydrophobic | Piperidine Ring | Leucine, Valine, Alanine |

| π-Stacking | Indazole Ring | Phenylalanine, Tyrosine |

Scoring Function Applications for Binding Affinity Prediction

In the field of computational drug design, scoring functions are crucial for evaluating the interactions between a ligand, such as this compound, and its target protein. researchgate.netnih.gov These mathematical models are employed within molecular docking programs to predict the binding affinity and rank different binding poses of a molecule in the active site of a receptor. researchgate.net The accuracy of these predictions is vital for the success of structure-based virtual screening campaigns. nih.gov Scoring functions can be broadly categorized into physics-based, empirical, knowledge-based, and machine learning-based approaches. nih.gov

While specific studies detailing the application of scoring functions to this compound are not extensively documented, the principles are widely applied to the broader class of indazole derivatives. For instance, in studies involving novel indazole-based compounds, scoring functions are used to predict binding energies (often expressed in kcal/mol) and identify key interactions. Docking programs like AutoDock, Glide, and DockThor utilize various scoring functions to estimate the free energy of binding. nih.govresearchgate.net These functions calculate scores based on terms representing van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties. unl.edu

For a compound like this compound, a typical application would involve docking it into a target protein's active site. The scoring function would then generate a score for various poses. A lower score generally indicates a more favorable binding affinity. researchgate.net For example, studies on other nitroindazole derivatives targeting enzymes like Leishmania infantum trypanothione (B104310) reductase (TryR) have used docking scores to predict binding modes and prioritize compounds for further testing. nih.gov A sophisticated approach, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to re-validate docking scores and provide a more accurate estimation of binding free energy by considering factors like electrostatic energy, van der Waals energy, and solvation energy. tandfonline.com

The predictive power of a scoring function is often assessed by its ability to correctly rank compounds with known experimental affinities (ranking power) and to correlate the predicted scores with absolute binding affinities (scoring power). nih.gov The success of these functions in predicting the binding affinity of this compound would depend on the quality of the target protein structure and the suitability of the chosen scoring function for that particular system.

Table 1: Representative Scoring Functions and Their Applications

| Scoring Function Type | Example Software/Method | Key Principles & Applications |

| Empirical | AutoDock, ChemScore, GlideScore | Uses a weighted sum of terms representing different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). Widely used for virtual screening and pose prediction. unl.eduacs.org |

| Physics-Based | AMBER, CHARMm | Based on molecular mechanics force fields to calculate the energy of the protein-ligand complex. Often used in more computationally intensive methods like molecular dynamics. acs.org |

| Knowledge-Based | DrugScore, PMF-Score | Derives statistical potentials from known protein-ligand complex structures to score interactions. acs.org |

| Hybrid/Consensus | CScore | Combines results from multiple different scoring functions to improve predictive accuracy. acs.org |

| Binding Free Energy | MM/GBSA | A post-docking refinement method that calculates binding free energy by combining molecular mechanics energy with solvation models. tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules and guiding structural modifications to enhance potency. nih.gov

QSAR models are developed for series of related compounds, such as indazole derivatives, where experimental activity data (e.g., IC50 values) are available. These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D structure of the molecules. These descriptors can include constitutional, topological, electrostatic, and quantum-chemical properties. researchgate.netaimspress.com For example, a 2D-QSAR model for indazole derivatives might find that descriptors like molecular weight, hydrophilicity (SlogP), and specific atom counts are important for activity. researchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these models. nih.gov A robust 2D-QSAR model is characterized by high correlation coefficients (r²) and strong internal (q²) and external (pred_r²) cross-validation values, indicating its predictive accuracy. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.govmdpi.com These methods require the alignment of the compound series and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease activity. For instance, a 3D-QSAR study on indazole derivatives might reveal that bulky, electron-withdrawing groups in a specific region are favorable for binding, providing direct guidance for designing more potent analogues of this compound. researchgate.netnih.gov

Table 2: Comparison of 2D and 3D QSAR Modeling Approaches

| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA/CoMSIA) |

| Input Data | 2D chemical structures and biological activity data. | 3D conformations, molecular alignment, and biological activity data. |

| Descriptors | Calculated physicochemical properties (e.g., LogP, molecular weight, topological indices). researchgate.netresearchgate.net | Steric and electrostatic fields calculated on a 3D grid around the molecules. researchgate.netnih.gov |

| Output | A mathematical equation linking descriptors to activity. | 3D contour maps indicating favorable and unfavorable regions for steric bulk, electrostatic charge, etc. nih.gov |

| Key Advantage | Computationally less intensive and does not require 3D alignment. | Provides intuitive, graphical 3D visualization of structure-activity relationships. |

| Statistical Validation | High r², q², and pred_r² values are indicative of a predictive model. researchgate.net | High q² and pred_r² values are crucial for model validation. researchgate.net |

The primary goal of developing a QSAR model is its application in predictive modeling. researchgate.net Once a statistically robust and validated QSAR model is established for a series of indazole derivatives, it can be used to predict the biological activity of new, unsynthesized compounds, including potential modifications to this compound. researchgate.netnih.gov

For example, if a QSAR model for a set of indazole-based kinase inhibitors indicates that hydrophobicity is a key factor, chemists can design new derivatives of this compound with modified substituents on the piperidine or indazole rings to modulate this property. The model can then predict the activity of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. researchgate.netnih.gov This process significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov The insights from 3D-QSAR contour maps are particularly powerful, as they provide a visual guide for where to add or remove functional groups to optimize interactions with the target receptor. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design that distills the essential steric and electronic features of a molecule required for biological activity. nih.govnih.gov A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. ugm.ac.id

For a class of compounds like indazole derivatives, a pharmacophore model can be generated either based on the structure of the ligand-receptor complex (structure-based) or by superimposing a set of active molecules (ligand-based). nih.govugm.ac.id For instance, a study on indazole analogs targeting the Estrogen Receptor Alpha (ERα) developed a ligand-based pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Large chemical databases, such as the ZINC database, can be rapidly searched to identify compounds that match the pharmacophore's features. mdpi.com This process can identify structurally diverse molecules that possess the necessary functional groups for activity, a strategy known as scaffold hopping. nih.gov Hits from the virtual screen are then typically subjected to further filtering, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to select the most promising candidates for experimental testing. mdpi.com In the context of this compound, a pharmacophore model could be developed from its known target or from a series of active analogues to screen for novel compounds with potentially improved properties. nih.gov

Table 3: Key Steps in a Pharmacophore-Based Virtual Screening Workflow

| Step | Description | Example Application for Indazole Derivatives |

| 1. Model Generation | A pharmacophore hypothesis is created, defining essential chemical features in 3D space. This can be based on a known ligand-protein complex or a set of active molecules. nih.gov | Generating a model for indazole-based HIF-1α inhibitors featuring hydrogen bond acceptors and aromatic rings. nih.gov |

| 2. Model Validation | The model's ability to distinguish between known active and inactive compounds is tested using methods like Receiver Operating Characteristic (ROC) curve analysis. nih.govugm.ac.id | Validating an ERα inhibitor model using a test set of 383 active compounds and over 20,000 decoys. ugm.ac.id |

| 3. Database Screening | The validated pharmacophore model is used as a 3D query to search large compound libraries for molecules that match the feature arrangement. ugm.ac.idmdpi.com | Screening a database of natural products to find new scaffolds that match the indazole pharmacophore. mdpi.com |

| 4. Hit Filtering | The initial list of hits is refined using secondary methods like molecular docking, scoring functions, and drug-likeness filters (e.g., Lipinski's rule of five). ugm.ac.id | Hits are docked into the target's active site, and only those with favorable docking scores and good predicted ADMET properties are advanced. ugm.ac.id |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netudel.edu In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the specific interactions that maintain the complex. frontiersin.orgnih.gov

For a compound such as this compound, an MD simulation would typically start with the docked pose of the ligand within its target protein's binding site. frontiersin.org The entire system, including the protein, ligand, and surrounding solvent molecules, is then simulated for a period ranging from nanoseconds to microseconds. researchgate.netnih.gov

During the simulation, researchers analyze various parameters to assess the complex's stability and dynamics. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is calculated to determine if the system reaches a stable equilibrium. nih.govsemanticscholar.org A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. frontiersin.org The Root Mean Square Fluctuation (RMSF) is another key metric, which highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. researchgate.net Furthermore, MD simulations allow for a detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds between the ligand and protein over the course of the simulation. researchgate.net This information is invaluable for understanding the binding mechanism at an atomic level and can confirm or refine hypotheses generated from molecular docking and QSAR studies. nih.govnih.gov

Table 4: Common Analyses in Molecular Dynamics Simulations of Ligand-Target Complexes

| Analysis Metric | Description | Interpretation |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the current simulation frame and a reference structure (usually the initial frame). nih.gov | A plateau in the RMSD plot indicates that the complex has reached a stable conformational state. frontiersin.orgsemanticscholar.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual residue or atom around its average position over the course of the simulation. | High RMSF values indicate flexible regions of the protein, while low values signify stable regions, often within the binding site. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. | Identifies key, stable hydrogen bond interactions that are critical for binding affinity and specificity. researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Significant changes in Rg can indicate large-scale conformational changes or unfolding of the protein upon ligand binding. researchgate.net |

| MM/GBSA or MM/PBSA | Post-simulation calculation to estimate the binding free energy of the complex by averaging over multiple simulation snapshots. tandfonline.com | Provides a more accurate and dynamic-based estimation of binding affinity compared to static docking scores. nih.gov |

Molecular Pharmacology and Biochemical Mechanism of Action Investigations in Vitro and Preclinical

Identification and Characterization of Putative Molecular Targets

Efforts to identify and characterize the putative molecular targets of 6-Nitro-1-(piperidin-1-ylmethyl)indazole are hampered by the absence of specific binding and inhibition data.

Enzyme Inhibition Assays (e.g., Kinases, Phosphatases, Hydrolases)

No publicly available studies were found that detail the screening of this compound against a panel of enzymes such as kinases, phosphatases, or hydrolases. Consequently, there is no data, including IC50 or Ki values, to report on its potential enzyme inhibitory activity. While other indazole derivatives have been investigated as inhibitors of enzymes like nitric oxide synthase and PI3 kinase, this information cannot be extrapolated to the specific compound without direct experimental evidence.

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)

Although there are general statements suggesting that this compound may act as a ligand for cannabinoid receptors, specific receptor binding assays confirming this interaction are not documented in the accessible literature. Key data points such as binding affinity (Kᵢ) or dissociation constants (Kₔ) for G-protein coupled receptors (GPCRs), including cannabinoid receptors, or nuclear receptors are unavailable.

Protein-Protein Interaction Modulation Studies

There is no information available from studies designed to assess the ability of this compound to modulate protein-protein interactions. Such studies are crucial for understanding the mechanisms of action for many therapeutic agents, but in this case, the relevant experimental findings are absent.

Mechanistic Studies at the Cellular and Subcellular Level

The lack of molecular-level data extends to the cellular and subcellular context, where the effects of the compound on biological pathways and its engagement with potential targets within cells remain uncharacterized.

Cellular Pathway Modulation (e.g., Signal Transduction Cascades, Gene Expression Analysis)

No research has been published detailing the effects of this compound on specific cellular signaling pathways, signal transduction cascades, or its impact on gene expression profiles in any cell-based assays.

Target Engagement Studies within Cellular Contexts (e.g., CETSA, NanoBRET)

Modern target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET, provide critical evidence that a compound interacts with its intended target within a cellular environment. A search for such studies involving this compound did not yield any results, indicating that this level of investigation has not been publicly reported.

Assessment of Cellular Phenotypes Related to Target Modulation (e.g., Cell Cycle Progression, Apoptosis Induction, Autophagy)

No studies detailing the effects of this compound on cellular phenotypes such as cell cycle progression, the induction of apoptosis, or autophagy have been published. Flow cytometry analyses, annexin (B1180172) V staining, caspase activity assays, or autophagy-related protein expression analyses (e.g., LC3-II, p62) have not been reported for this specific compound.

Preclinical In Vitro Proof-of-Concept Studies for Target Validation

Application in Cell-Based Models for Target-Specific Responses

There is no available information from in vitro studies using cell-based models to validate the target of this compound. Research demonstrating target-specific responses in engineered cell lines (e.g., target knockout or overexpression models) is absent from the current body of scientific literature.

Evaluation in Co-Culture Systems or 3D Cell Models for Complex Interactions

Investigations into the activity of this compound in more complex in vitro systems, such as co-culture models (e.g., with stromal or immune cells) or 3D cell models (e.g., spheroids, organoids), have not been documented. Consequently, its effects on complex cellular interactions within a tissue-like microenvironment are unknown.

In Vivo Target Engagement and Mechanistic Validation in Relevant Animal Models (non-therapeutic efficacy focused)

Biomarker Modulation and Pathway Activity Assessment in Animal Tissues

There are no published in vivo studies that assess the modulation of biomarkers or the activity of specific cellular pathways in animal tissues following the administration of this compound. Data from techniques such as immunohistochemistry, western blotting, or transcriptomic analysis of tissues from treated animals are not available.

Pharmacodynamic Studies Confirming Target Interaction In Vivo

Pharmacodynamic studies designed to confirm the direct interaction of this compound with its putative target in a living organism have not been reported. Methodologies like positron emission tomography (PET) with a radiolabeled version of the compound or ex vivo analysis of target occupancy are not described in the literature for this compound.

Advanced Analytical Methodologies for Characterization of Compound Interactions

High-Resolution Mass Spectrometry for Metabolite Identification (in in vitro systems)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying and structurally characterizing metabolites in complex biological matrices. nih.govnih.govmdpi.com In in vitro systems, such as human liver microsomes (HLMs) or S9 fractions, the metabolic stability and biotransformation pathways of 6-Nitro-1-(piperidin-1-ylmethyl)indazole can be thoroughly investigated. bioivt.comresearchgate.net

The process involves incubating the parent compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The reaction is quenched, and the resulting mixture is analyzed by an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. mdpi.com Data is typically acquired in full-scan mode to detect all ionizable molecules and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation. nih.gov The high mass accuracy of these instruments allows for the determination of elemental compositions for both the parent compound and its metabolites. nih.govmdpi.com

Potential metabolic pathways for this compound include oxidation (hydroxylation), N-dealkylation, and reduction of the nitro group. By comparing the mass spectra of control samples with incubated samples, novel metabolite peaks can be identified. mdpi.com The fragmentation patterns in the MS/MS spectra provide crucial information to pinpoint the site of metabolic modification.

Hypothetical In Vitro Metabolites of this compound Below is a table of potential metabolites identified following incubation with human liver microsomes and analysis by LC-HRMS.

| Metabolite ID | Proposed Biotransformation | Change in Mass (Da) | Measured m/z (M+H)⁺ | Elemental Composition |

| M1 | Hydroxylation (Piperidine ring) | +15.9949 | 291.1455 | C₁₃H₁₇N₄O₃⁺ |

| M2 | Hydroxylation (Indazole ring) | +15.9949 | 291.1455 | C₁₃H₁₇N₄O₃⁺ |

| M3 | N-dealkylation (loss of piperidine) | -84.0837 | 191.0512 | C₈H₇N₄O₂⁺ |

| M4 | Nitro Reduction (to amino) | -29.9954 | 245.1557 | C₁₃H₁₉N₄O⁺ |

| M5 | Dihydroxylation | +31.9898 | 307.1405 | C₁₃H₁₇N₄O₄⁺ |

This data is illustrative and represents potential findings from an in vitro metabolism study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating ligand-target interactions in solution, providing atomic-level structural and dynamic information. For this compound, NMR methods can confirm binding, identify the binding interface, and characterize conformational changes in both the ligand and the target protein upon complex formation.

One common approach is Chemical Shift Perturbation (CSP), or ligand-observed NMR. In these experiments, 2D NMR spectra of the target protein (e.g., ¹H-¹⁵N HSQC) are recorded in the absence and presence of increasing concentrations of the compound. Changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding event.

Conversely, ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR are particularly useful when working with large protein targets or when labeled protein is unavailable. In STD-NMR, saturation is applied to the protein, and this saturation is transferred to a binding ligand via spin diffusion. By comparing spectra with and without protein saturation, the protons of the ligand in direct contact with the protein can be identified. The Nuclear Overhauser Effect (NOE) can provide further detail on the bound conformation of the ligand. ipb.pt

Hypothetical NMR Data for this compound Binding The table below illustrates hypothetical STD-NMR results, showing the relative enhancement of proton signals of the compound upon binding to a target protein, thereby mapping the binding epitope.

| Proton Group (Compound) | Chemical Shift (ppm) | Relative STD Enhancement (%) | Implication |

| Indazole-H7 | ~7.8 | 100 | Strong contact with protein surface |

| Indazole-H5 | ~8.1 | 95 | Strong contact with protein surface |

| Methylene (B1212753) bridge (-CH₂-) | ~5.5 | 80 | Proximity to protein surface |

| Piperidine-H (axial) | ~2.8 | 45 | Moderate contact with protein |

| Piperidine-H (equatorial) | ~2.4 | 30 | Weaker/more distant contact |

This data is illustrative. The relative enhancement is normalized to the proton with the strongest effect.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

SPR and ITC are two complementary, label-free biophysical techniques used to quantify the binding affinity between a ligand and its target. nih.govbiorxiv.org

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. labmanager.com Typically, the protein target is immobilized on the chip, and a solution containing this compound is flowed over the surface. The resulting sensorgram provides kinetic data on the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates of the interaction. nicoyalife.com From these rates, the equilibrium dissociation constant (Kₗ), a measure of binding affinity, can be calculated (Kₗ = kₔ/kₐ). SPR is highly sensitive, requires small amounts of sample, and is suitable for screening and detailed kinetic analysis. labmanager.comxantec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.comnicoyalife.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat change is measured after each injection, generating a binding isotherm. nih.gov Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₗ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nicoyalife.com This thermodynamic signature offers deeper insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects).